

# Friluglanstat: A Technical Deep Dive into a Novel mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Friluglanstat |           |
| Cat. No.:            | B8332392      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Friluglanstat**, also known as NS-580, is a potent and selective small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). As a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2), mPGES-1 represents a promising therapeutic target for a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available data on the biological activity of **Friluglanstat**. It is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of selective mPGES-1 inhibition.

## **Chemical Structure and Physicochemical Properties**

**Friluglanstat** is a complex organic molecule with the chemical formula C<sub>25</sub>H<sub>20</sub>ClF<sub>3</sub>N<sub>4</sub>O<sub>3</sub>.[1] Its systematic IUPAC name is N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide. The structural integrity and key physicochemical properties of **Friluglanstat** are summarized in the table below.



| Property         | Value                                                                                                                              | Reference |
|------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Formula | C25H20CIF3N4O3                                                                                                                     | [1]       |
| Molecular Weight | 516.9 g/mol                                                                                                                        | [1]       |
| IUPAC Name       | N-(3-chloro-2-methylphenyl)-2-<br>(methoxymethyl)-6-[[2-<br>(trifluoromethyl)benzoyl]amino]<br>-1H-benzimidazole-4-<br>carboxamide |           |
| SMILES           | Cc1c(cccc1NC(=O)c2cc(cc3c2<br>[nH]c(COC)n3)NC(=O)c4ccccc<br>4C(F)(F)F)Cl                                                           | [1]       |
| InChI Key        | ZPONWJXTHMDOSV-<br>UHFFFAOYSA-N                                                                                                    | [1]       |
| CAS Number       | 1422203-86-8                                                                                                                       |           |
| Synonyms         | NS-580                                                                                                                             | [2]       |

# Mechanism of Action: Targeting the Pro-Inflammatory Cascade

**Friluglanstat** exerts its anti-inflammatory effects by selectively inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[2][3] mPGES-1 is a terminal synthase in the arachidonic acid cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[4] PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling.

The signaling pathway is initiated by inflammatory stimuli, which lead to the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid to PGH2. Subsequently, mPGES-1 converts PGH2 to PGE2, which then binds to its receptors (EP1-4) on target cells, eliciting a range of inflammatory responses. By inhibiting mPGES-1, **Friluglanstat** effectively blocks the production of PGE2 at a critical downstream step in the inflammatory pathway. This targeted approach is hypothesized to offer a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs)



which non-selectively inhibit COX enzymes, thereby affecting the production of other prostaglandins with important physiological functions.



Click to download full resolution via product page

**Friluglanstat**'s inhibition of mPGES-1 in the prostaglandin synthesis pathway.

## **Biological Activity and Therapeutic Potential**

**Friluglanstat** is currently under investigation for its therapeutic potential in treating endometriosis and chronic prostatitis/chronic pelvic pain syndrome. Early studies have suggested that by reducing PGE2 production, **Friluglanstat** may alleviate pain and potentially slow the progression of endometriotic lesions.

While specific quantitative data on the in vitro and in vivo activity of **Friluglanstat** are not widely published in peer-reviewed literature, its classification as a selective mPGES-1 inhibitor points towards a potent inhibitory capacity.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of **Friluglanstat** are not readily available in the public domain. However, general methodologies for assessing mPGES-1 inhibition are well-established in the scientific literature. A representative workflow for such an assay is outlined below.

## **General mPGES-1 Inhibition Assay Workflow**

A common method to determine the inhibitory activity of a compound against mPGES-1 involves a cell-free enzyme assay. This assay typically measures the production of PGE2 from its precursor, PGH2, in the presence and absence of the test compound.





Click to download full resolution via product page

A generalized workflow for an in vitro mPGES-1 inhibition assay.



## **Synthesis**

The synthesis of **Friluglanstat** is described in patent literature, specifically as "example 11" in patent US9216968B2. While the full, detailed protocol from the patent is not reproduced here, the synthesis generally involves a multi-step process culminating in the formation of the final benzimidazole carboxamide structure. Researchers interested in the specific synthetic route should refer to the aforementioned patent for complete details.

### **Future Directions**

**Friluglanstat** holds significant promise as a targeted anti-inflammatory agent. Further research is needed to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in clinical settings. The publication of quantitative data from ongoing and future preclinical and clinical studies will be crucial in determining the therapeutic value of **Friluglanstat** for the treatment of endometriosis, chronic prostatitis/chronic pelvic pain syndrome, and potentially other inflammatory disorders.

## Conclusion

**Friluglanstat** is a selective mPGES-1 inhibitor with a well-defined chemical structure and a clear mechanism of action. Its ability to specifically target the production of the proinflammatory mediator PGE2 makes it an attractive candidate for further investigation as a novel therapeutic agent. This technical guide has summarized the currently available information on **Friluglanstat**, providing a foundation for researchers and drug developers to build upon as more data becomes available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Engineering 'Enzymelink' for screening lead compounds to inhibit mPGES-1 while maintaining prostacyclin synthase activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friluglanstat | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]



- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Friluglanstat: A Technical Deep Dive into a Novel mPGES-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8332392#chemical-structure-and-properties-of-friluglanstat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com